molecular formula C17H16BrNO3 B5123148 ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate CAS No. 6119-09-1

ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate

Cat. No. B5123148
CAS RN: 6119-09-1
M. Wt: 362.2 g/mol
InChI Key: IVJHWQOYYHZCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate, also known as Brompheniramine, is a chemical compound that is commonly used as an antihistamine in the treatment of various allergic conditions. This compound is a member of the pheniramine family, which is known for its potent antihistaminic effects.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate involves the inhibition of histamine receptors in the body. Histamine is a chemical that is released by the body in response to an allergen, which causes symptoms such as itching, swelling, and redness. By inhibiting the histamine receptors, Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate helps to reduce these symptoms.
Biochemical and Physiological Effects:
Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which helps to reduce allergic symptoms. It has also been shown to have sedative effects, which can be useful in the treatment of insomnia. In addition, Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate has been shown to have anticholinergic effects, which can be useful in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate in lab experiments is its potent antihistaminic effects. This makes it a useful tool for studying the role of histamine in various biological processes. However, one of the limitations of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate is its sedative effects, which can make it difficult to study certain biological processes that require animals to be awake and alert.

Future Directions

There are several future directions for the study of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate. One area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate has anticholinergic effects, which can be useful in the treatment of Parkinson's disease. Another area of interest is its potential use in the treatment of motion sickness. Studies have shown that Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate has potent sedative effects, which can help to reduce symptoms of motion sickness. Finally, further studies are needed to explore the potential use of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate in the treatment of other conditions such as insomnia and anxiety.

Synthesis Methods

The synthesis of Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate involves the reaction of 4-bromobenzoyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method is a well-established process and has been used for the production of ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoateine on a large scale.

Scientific Research Applications

Ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate has been extensively studied for its antihistaminic effects in various allergic conditions such as allergic rhinitis, urticaria, and angioedema. It has also been studied for its potential use in the treatment of other conditions such as motion sickness, insomnia, and Parkinson's disease.

properties

IUPAC Name

ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-22-17(21)13-5-9-15(10-6-13)19-16(20)11-12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJHWQOYYHZCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367472
Record name ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate

CAS RN

6119-09-1
Record name ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.